molecular formula C9H8BrFO2 B2608477 Methyl 6-bromo-3-fluoro-2-methylbenzoate CAS No. 1807191-86-1

Methyl 6-bromo-3-fluoro-2-methylbenzoate

Cat. No.: B2608477
CAS No.: 1807191-86-1
M. Wt: 247.063
InChI Key: VFQWYLDFAIQTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid and features bromine, fluorine, and methyl ester functional groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

Methyl 6-bromo-3-fluoro-2-methylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system. Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-3-fluoro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-fluoro-2-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-fluoro-3-methylbenzoate
  • Methyl 2-bromo-6-fluoro-3-methylbenzoate
  • Methyl 3-bromo-2-fluorobenzoate

Uniqueness

Methyl 6-bromo-3-fluoro-2-methylbenzoate is unique due to the specific positioning of the bromine, fluorine, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 6-bromo-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQWYLDFAIQTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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